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molecular formula C9H14O4 B8686630 1-(Ethoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid

1-(Ethoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No. B8686630
M. Wt: 186.20 g/mol
InChI Key: LPYLYXJMCRTSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018383B2

Procedure details

3-Methyl-cyclobutane-1,1-dicarboxylic acid ethyl ester (V. Prelog et al., Helv. Chim. Acta 65 (1982), 2622-2644; 200 mg, 1.074 mmol) was suspended in acetone (20 ml) and stirred in an ice bath. Triethylamine (152 mg, 1.50 mmol) and isobutyl chloroformate (191 mg, 1.40 mmol) were added, the mixture was stirred at 0° C. for 30 min, then sodium azide (129 mg, 1.99 mmol) as solution in water (10 ml) was added, and stirring was continued for 15 min. Then diethyl ether (50 ml) was added, the phases were separated. The organic layer was washed with water, dried over sodium sulfate, filtered and added to refluxing toluene in a flask with distillation bridge. The toluene solution was refluxed for 4 h, the volatiles were evaporated in vacuo, the residue was dissolved in dioxane, 2 N hydrochloric acid was added in excess, and the mixture was stirred until the isocyanate was completely decomposed (approximately 20 min). The volatiles were evaporated and the obtained amino acid ester hydrochloride was used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
191 mg
Type
reactant
Reaction Step Two
Quantity
129 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1(C(O)=O)[CH2:9][CH:8]([CH3:10])[CH2:7]1)=[O:5])[CH3:2].C([N:16](CC)CC)C.[Cl:21]C(OCC(C)C)=O.[N-]=[N+]=[N-].[Na+]>CC(C)=O.O.C(OCC)C>[ClH:21].[CH2:1]([O:3][C:4]([C:6]1([NH2:16])[CH2:9][CH:8]([CH3:10])[CH2:7]1)=[O:5])[CH3:2] |f:3.4,8.9|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)OC(=O)C1(CC(C1)C)C(=O)O
Step Two
Name
Quantity
152 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
191 mg
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
129 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing toluene in a flask
DISTILLATION
Type
DISTILLATION
Details
with distillation bridge
TEMPERATURE
Type
TEMPERATURE
Details
The toluene solution was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dioxane
ADDITION
Type
ADDITION
Details
2 N hydrochloric acid was added in excess, and the mixture
STIRRING
Type
STIRRING
Details
was stirred until the isocyanate
CUSTOM
Type
CUSTOM
Details
(approximately 20 min)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
the obtained amino acid ester hydrochloride was used without further purification

Outcomes

Product
Details
Reaction Time
15 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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